molecular formula C4H7ClOS B14137425 S-(2-Chloroethyl) ethanethioate CAS No. 55847-36-4

S-(2-Chloroethyl) ethanethioate

Cat. No.: B14137425
CAS No.: 55847-36-4
M. Wt: 138.62 g/mol
InChI Key: JORVVOWFMCOXDW-UHFFFAOYSA-N
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Description

S-(2-Chloroethyl) ethanethioate: is an organic compound with the molecular formula C4H7ClOS It is characterized by the presence of a chloroethyl group attached to a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thioacetic Acid and 2-Chloroethanol: One common method involves the reaction of thioacetic acid with 2-chloroethanol. This reaction typically occurs under acidic conditions to facilitate the formation of the thioester bond.

    Acetyl Chloride and 2-Chloroethanethiol: Another synthetic route involves the reaction of acetyl chloride with 2-chloroethanethiol.

Industrial Production Methods: Industrial production of S-(2-Chloroethyl) ethanethioate often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: S-(2-Chloroethyl) ethanethioate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium thiolate, and other nucleophiles.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium hydroxide can yield ethanethioic acid derivatives.

    Oxidation and Reduction: Products vary based on the specific conditions and reagents used.

Mechanism of Action

Mechanism: S-(2-Chloroethyl) ethanethioate primarily exerts its effects through nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical and biological applications .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: S-(2-Chloroethyl) ethanethioate is unique due to its specific reactivity towards nucleophiles and its applications in both chemical synthesis and biological studies. Its ability to form stable thioester bonds makes it valuable in various research and industrial contexts .

Properties

CAS No.

55847-36-4

Molecular Formula

C4H7ClOS

Molecular Weight

138.62 g/mol

IUPAC Name

S-(2-chloroethyl) ethanethioate

InChI

InChI=1S/C4H7ClOS/c1-4(6)7-3-2-5/h2-3H2,1H3

InChI Key

JORVVOWFMCOXDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCl

Origin of Product

United States

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